molecular formula C10H7BrO2 B1332053 1-(5-Bromo-1-benzofuran-2-yl)ethanone CAS No. 38220-75-6

1-(5-Bromo-1-benzofuran-2-yl)ethanone

Cat. No. B1332053
CAS RN: 38220-75-6
M. Wt: 239.06 g/mol
InChI Key: YPIQPBGNNXXKNI-UHFFFAOYSA-N
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Description

The compound 1-(5-Bromo-1-benzofuran-2-yl)ethanone is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Benzofuran derivatives are characterized by a fused benzene and furan ring system, which can be further substituted with various functional groups to alter their chemical and physical properties .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters in THF at 100 degrees Celsius, leading to 2,3-disubstituted benzofurans. This process includes an intermolecular C-C bond formation followed by an intramolecular C-O bond formation . Although the specific synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using X-ray crystallography and spectroscopic methods. For instance, the compound 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime crystallizes in the monoclinic crystal system and adopts a Z conformation. It forms a dimeric arrangement around an inversion center through intermolecular hydrogen bonding. The crystal structure is further stabilized by weak C-H...O, C-H...π, and π...π interactions, which contribute to the formation of a two-dimensional network .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromo substituent on the benzofuran ring can act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. The keto group can also undergo reactions typical of carbonyl compounds, such as condensation and reduction . The specific chemical reactions of 1-(5-Bromo-1-benzofuran-2-yl)ethanone are not described in the provided papers, but general reactivity patterns of similar compounds suggest a range of possible transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of a bromo substituent and a keto group can affect the compound's polarity, solubility, and reactivity. The crystal structures of these compounds reveal details about their solid-state conformations and intermolecular interactions, which can impact their melting points, solubility, and stability . The specific properties of 1-(5-Bromo-1-benzofuran-2-yl)ethanone are not provided, but insights can be gained from the structural analysis and known properties of closely related compounds.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reduction : A study by Kwiecień and Szychowska (2006) explores the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, highlighting the versatility of benzofuran derivatives in chemical synthesis (Kwiecień & Szychowska, 2006).
  • Characterization and Thermal Degradation : Koca et al. (2012) report on the synthesis of a novel methacrylate monomer containing a benzofuran side group, demonstrating the application of 1-(5-Bromo-1-benzofuran-2-yl)ethanone in polymer science (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

Biological Activities and Applications

  • Biological Activity Study : Abdel‐Aziz et al. (2011) investigate the immunosuppressive and immunostimulatory properties of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a compound structurally related to 1-(5-Bromo-1-benzofuran-2-yl)ethanone (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
  • Bioactive Compound Discovery : A study by Khaleghi et al. (2011) identifies a new benzofuran derivative with inhibitory activity on human breast cancer cells, illustrating the potential of benzofuran derivatives in medicinal chemistry (Khaleghi, Din, Charati, Yaacob, Khalilzadeh, Skelton, & Makha, 2011).

Green Synthesis and Biocatalysis

  • Green Synthesis : Şahin (2019) demonstrates the biocatalytic synthesis of (S)-1-(benzofuran-2-yl)ethanol, showing the environmental friendliness of such approaches in producing enantiopure compounds (Şahin, 2019).
  • Optically Active Synthesis : The work by Paizs et al. (2003) on the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones for preparing optically active carbinols further underscores the significance of 1-(5-Bromo-1-benzofuran-2-yl)ethanone in stereoselective synthesis (Paizs, Toșa, Majdik, Moldovan, Novák, Kolonits, Marcovici, Irimie, & Poppe, 2003).

properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQPBGNNXXKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351639
Record name 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1-benzofuran-2-yl)ethanone

CAS RN

38220-75-6
Record name 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo salicylaldehyde (10.05 g), bromo acetone (8.0 g) and potassium carbonate (13.80 g) were refluxed for 1 hr in 2-butanone (100 ml). 2-Butanone (ca. 50 ml) was evaporated and ice was added. The precipitate was collected by filtration and washed with water and hexane to give the objective compound (10.50 g).
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g (24.9 mmol) of 5-bromo-salicylaldehyde, 3.0 g (32.3 mmol, 2.6 mL) of chloroacetone and 12 g (37.2 mmol) of Cs2CO3 in 30 mL of dry DMF was heated to 60° C. overnight. After cooling at room temperature, water (100 mL) was added and the mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was directly recrystallized from hexane to afford 4.14 g (17.3 mmol, yield: 70%) of 2-acetyl-5-bromo benzo[b]furan as a pale orange crystal. 1H NMR (CDCl3), δ: 7.84 (d, J=1.9 Hz, 1H), 7.56 (dd, J=9.0, 2.1 Hz, 1H), 7.45 (d, J=8.9 Hz, 1H), 7.42 (s, 1H), 2.60 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G Krishnaswamy, P Krishna Murthy… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C10H8BrNO2, is almost planar (rms deviation for the non-H atoms = 0.031 Å) and the conformation across the C=N bond is trans. Further, the O atom of the …
Number of citations: 1 scripts.iucr.org
D Coşkun, S Tekin, S Sandal, MF Coşkun - Journal of Chemistry, 2016 - hindawi.com
Benzofuran derivatives are of great interest in medicinal chemistry and have drawn considerable attention due to their diverse pharmacological profiles including anticancer activity. …
Number of citations: 37 www.hindawi.com
HK Fun, CK Quah, HA Abdel-Aziz - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 68| Part 6| June 2012| Page o1682 doi:10.1107/S160053681201985X Open Open …
Number of citations: 4 scripts.iucr.org
VK Bhovi, YD Bodke, S Biradar… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
Treatment of 5-bromo-2-acetyl benzofuran with hydrazine followed by condensation of the resulting hydrazone with different quinoline derivatives gave the corresponding Schiff bases. …
Number of citations: 21 www.tandfonline.com
S Shankerrao, YD Bodke, S Santoshkumar - Arabian Journal of Chemistry, 2017 - Elsevier
A series of 6-(1-benzofuran-2-yl)-3-phenyl imidazo[2,1-b][1,3]thiazole (5a–f) and 3,6-bis (1-benzofuran-2-yl)imidazo[2,1-b][1,3]thiazole (6a–d) derivatives are synthesized by the reaction …
Number of citations: 17 www.sciencedirect.com
VK Tirlapur, R Basawaraj - Indian Journal of Heterocyclic Chemistry, 2012 - hero.epa.gov
(5-Bromo-1-benzofuran-2-yl) ethanone hydrazone 2 was obtained by condensation of 5-bromo-2-acetylbenzofuran 1 with hydrazine hydrate. Compound 2 on treatment with substituted …
Number of citations: 0 hero.epa.gov
VK Tirlapur, YR Prasad, R Basawaraj - Indian Journal of Heterocyclic …, 2010 - hero.epa.gov
(5-Bromo-1-benzofuran-2-yl) ethanone hydrazone 2 upon treatment with Vilsmeier Haack reagent underwent cyclization to give 3-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole-4-…
Number of citations: 2 hero.epa.gov
P Asadi, G Khodarahmi… - Chemistry & …, 2017 - Wiley Online Library
Cytotoxic and antimicrobial agents structurally based on quinazolinone, benzofuran and imidazole pharmacophores, have been designed and synthesized. Spectral ( IR , 1 H‐ NMR ) …
Number of citations: 30 onlinelibrary.wiley.com
R Kenchappa, YD Bodke, S Telkar… - Journal of Chemical …, 2017 - Springer
A novel series of thiazolo[3,2-a]benzimidazole derivatives containing benzofuran nucleus (5a–l) have been synthesized. The key intermediate, substituted benzimidazol-sulfanyl …
Number of citations: 46 link.springer.com
BZ Kurt, I Gazioglu, L Basile, F Sonmez, T Ginex… - European Journal of …, 2015 - Elsevier
New benzofuranylthiazole derivatives containing the aryl–urea moiety were synthesized and evaluated in vitro as dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) …
Number of citations: 43 www.sciencedirect.com

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